In-Depth Technical Guide: GI-102 Mechanism of Action in Solid Tumors
In-Depth Technical Guide: GI-102 Mechanism of Action in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Abstract
GI-102 is an innovative, clinical-stage immunocytokine engineered to orchestrate a potent and targeted anti-tumor immune response. This bispecific fusion protein is comprised of a CD80 ectodomain and a modified interleukin-2 (B1167480) variant (IL-2v3), linked to a human IgG4 Fc fragment. Its dual mechanism of action is designed to deliver a powerful immune stimulus directly to the tumor microenvironment while concurrently dismantling key immunosuppressive pathways. Preclinical and emerging clinical data in patients with advanced solid tumors indicate that GI-102 can induce robust and sustained proliferation of cytotoxic T lymphocytes and Natural Killer (NK) cells without a significant increase in regulatory T cells (Tregs), leading to meaningful anti-tumor activity. This technical guide provides a comprehensive overview of the core mechanism of action of GI-102, supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.
Introduction: The Rationale for a Novel Immunocytokine
The therapeutic landscape of oncology has been revolutionized by the advent of immune checkpoint inhibitors (ICIs) and cytokine-based therapies. However, a significant proportion of patients with solid tumors do not respond to existing treatments, highlighting the need for novel therapeutic strategies that can overcome resistance mechanisms and induce a more robust and durable anti-tumor immune response. GI-102 was developed to address these unmet needs by integrating two powerful immune-modulating functionalities into a single molecule.
GI-102 is a bispecific Fc fusion protein that strategically combines the co-stimulatory properties of CD80 with the potent proliferative signaling of an engineered IL-2 variant.[1][2] This design allows for a multi-pronged attack on cancer by:
-
Targeting the Tumor Microenvironment: The CD80 component directs the molecule to the tumor and immune cells.[2][3]
-
Blocking CTLA-4 Checkpoint Inhibition: The CD80 domain competitively binds to CTLA-4, a key inhibitory receptor on T cells, thereby preventing its interaction with endogenous CD80 and promoting T cell activation.[2][4]
-
Delivering a Potent, Targeted IL-2 Signal: The IL-2v3 moiety is engineered to have a high affinity for the IL-2 receptor βγ (IL-2Rβγ) complex, which is predominantly expressed on cytotoxic T cells and NK cells, while having a diminished affinity for the IL-2 receptor α (IL-2Rα or CD25) subunit that is highly expressed on immunosuppressive Tregs.[2][3][4] This selective signaling cascade is intended to maximize the expansion of anti-tumor effector cells while minimizing the proliferation of Tregs.
Molecular Structure and Dual Mechanism of Action
GI-102 is a novel CD80-IgG4-IL2v3 bispecific fusion protein.[3] Its structure is central to its function, enabling a synergistic anti-tumor effect.
The CD80 Domain: Targeting and Checkpoint Blockade
The N-terminal portion of GI-102 consists of the extracellular domain of CD80.[1][3] This domain has a dual role:
-
Immune Cell and Tumor Cell Targeting: CD80 can bind to its natural ligands, CD28 and CTLA-4, which are expressed on T cells.[4] Additionally, some tumor cells may also express ligands for CD80. This allows GI-102 to localize within the tumor microenvironment and at the immunological synapse.
-
CTLA-4 Inhibition: By binding to CTLA-4 on T cells, particularly Tregs, the CD80 moiety of GI-102 acts as a checkpoint inhibitor.[2][4] This blockade prevents the delivery of inhibitory signals that would otherwise dampen the anti-tumor immune response. This, in turn, allows for the sustained activation of effector T cells.
The IL-2 Variant (IL-2v3): Selective Proliferation of Effector Cells
The C-terminal domain of GI-102 is an engineered IL-2 variant (IL-2v3).[1][3] This variant has been specifically designed to overcome the limitations of wild-type IL-2 therapy, which can indiscriminately activate both effector and regulatory T cells. The key features of the IL-2v3 domain are:
-
Preserved IL-2Rβγ Binding: The IL-2v3 maintains a strong affinity for the IL-2Rβγ complex, which is crucial for signaling and inducing the proliferation and activation of CD8+ cytotoxic T lymphocytes and NK cells.[2][3]
-
Abolished IL-2Rα (CD25) Affinity: The IL-2v3 has been engineered to have a significantly reduced binding affinity for the IL-2Rα subunit.[2][3][4] Since Tregs are characterized by high constitutive expression of IL-2Rα, this modification is intended to prevent the expansion of this immunosuppressive cell population.
The synergistic action of both domains is designed to reprogram the tumor microenvironment from an immunosuppressive to an immune-active state, thereby promoting tumor cell destruction.
Preclinical Evidence
The anti-tumor activity and mechanism of action of GI-102 have been evaluated in a series of preclinical studies, including in vitro cell-based assays and in vivo animal models.
In Vitro Characterization (Data Inferred from Preclinical Descriptions)
While specific binding affinities and IC50 values are not publicly available in the reviewed literature, the preclinical descriptions confirm the intended molecular interactions and cellular effects of GI-102.
In Vivo Efficacy in Syngeneic Mouse Models
The anti-tumor efficacy of GI-102 has been demonstrated in multiple syngeneic mouse models, which possess a fully competent immune system, making them suitable for evaluating immunotherapies.
-
EMT6 Breast Cancer Model: In the EMT6 syngeneic mouse model, treatment with GI-102 resulted in a significant reduction in tumor volume and tumor growth rate compared to vehicle control and Proleukin® (recombinant human IL-2).[5] Analysis of tumor-infiltrating lymphocytes (TILs) in this model revealed that GI-102 induced a robust expansion of both CD8+ T cells and NK cells within the tumor microenvironment.[5] Notably, unlike Proleukin®, GI-102 did not lead to an expansion of the Treg population in the TME.[5]
-
LL/2 Lung Cancer Model: The LL/2 syngeneic tumor model was utilized for intra-tissue concentration analysis.[5] Following administration, elevated levels of GI-102 were detected in the serum, tumor, and lymphoid organs, indicating effective distribution of the molecule to immunologically relevant sites.[5]
-
Liver Cancer Model: In a preclinical mouse model of liver cancer, monotherapy with GI-102 led to complete tumor regression in 60% of the treated mice.
Pharmacodynamics in Non-Human Primates
The pharmacodynamic effects of GI-102 were assessed in cynomolgus monkeys to evaluate its impact on peripheral immune cell populations.
Intravenous administration of GI-102 resulted in a robust and dose-dependent expansion of key effector immune cells.[6] A similar pattern of peripheral lymphocyte alterations was observed when compared to Proleukin®, but without the corresponding increase in Tregs seen with the latter.[5]
Table 1: Peripheral Immune Cell Expansion in Cynomolgus Monkeys with GI-102
| Immune Cell Population | Fold Expansion from Baseline | GI-102 Dose |
| Total Lymphocytes | 21.5-fold | 2.5 mg/kg |
| CD8+ T Cells | 39.6-fold | 2.5 mg/kg |
| NK Cells | 22-fold | 2.5 mg/kg |
Clinical Development and Emerging Data
GI-102 is currently being evaluated in a Phase 1/2a, open-label, dose-escalation and expansion study (NCT05824975) in patients with advanced or metastatic solid tumors.[6][7] Preliminary results from this ongoing trial have provided the first clinical evidence of the safety and anti-tumor activity of GI-102.
Clinical Trial Design
The KEYNOTE-G08 study is a multi-part trial designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and anti-tumor activity of GI-102 as a single agent and in combination with other anti-cancer therapies.[7] The monotherapy dose-escalation phase employed a conventional 3+3 design, with GI-102 administered intravenously every three weeks.[8]
Clinical Pharmacodynamics
Consistent with the preclinical findings in non-human primates, GI-102 demonstrated a significant expansion of peripheral lymphocytes, particularly CD8+ T cells and NK cells, in patients with solid tumors.
Table 2: Peripheral Immune Cell Expansion in Patients Treated with GI-102
| Immune Cell Population | Fold Change from Baseline (Median [Range]) | GI-102 Dose |
| Peripheral Lymphocytes | 4.4 [2.1-9.6] | 0.24 mg/kg |
| CD8+ T Cells (Effector & Memory) | 3.9 [2.0–5.7] | 0.24 mg/kg |
| NK Cells | 20.4 [9.5–32.6] | 0.24 mg/kg |
| Regulatory T Cells (Tregs) | No meaningful increase | 0.24 mg/kg |
Preliminary Clinical Efficacy
As of the data cutoff of January 12, 2024, GI-102 has shown promising monotherapy activity in heavily pre-treated patients with advanced solid tumors.[8]
Table 3: Preliminary Monotherapy Efficacy of GI-102 in Advanced Solid Tumors
| Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| All Evaluable Patients (n=23) | 17.4% (4/23) | - |
| Metastatic Melanoma (previously treated with ICB, n=7) | 42.9% (3/7) | 85.7% (6/7) |
| Metastatic Ovarian Cancer (n=3) | 33.3% (1/3) | 66.7% (2/3) |
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the preclinical and clinical evaluation of GI-102, based on standard practices in the field.
Syngeneic Mouse Model Efficacy Studies (e.g., EMT6, LL/2)
-
Cell Culture: EMT6 (murine breast carcinoma) or LL/2 (Lewis lung carcinoma) cells are cultured in appropriate media and conditions. Cells are harvested during the exponential growth phase and checked for viability.
-
Tumor Implantation: A specified number of tumor cells (e.g., 1 x 10^6) are implanted subcutaneously into the flank of immunocompetent mice (e.g., BALB/c for EMT6, C57BL/6 for LL/2).
-
Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements, and tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment groups. GI-102, vehicle control, or comparator agents (e.g., Proleukin®) are administered via a specified route (e.g., intraperitoneal or intravenous) and schedule.
-
Efficacy Assessment: Tumor volumes and body weights are measured regularly throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Immunophenotyping of TILs: At the end of the study, tumors are harvested, mechanically and enzymatically dissociated into single-cell suspensions, and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8, FoxP3, NK1.1) for analysis by flow cytometry.
Non-Human Primate Pharmacodynamic Studies
-
Animal Acclimation and Baseline Sampling: Cynomolgus monkeys are acclimated to the study conditions. Baseline peripheral blood samples are collected.
-
GI-102 Administration: GI-102 is administered intravenously at various dose levels.
-
Serial Blood Sampling: Peripheral blood samples are collected at multiple time points post-administration.
-
Immunophenotyping: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are stained with a panel of fluorescently labeled antibodies against primate immune cell markers for analysis by flow cytometry to quantify changes in lymphocyte subpopulations.
Human Peripheral Blood Immunophenotyping (from Clinical Trial)
-
Sample Collection: Peripheral blood is collected from patients at baseline and at specified time points during treatment with GI-102.
-
PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Flow Cytometry Staining and Analysis: Isolated PBMCs are stained with a comprehensive panel of fluorescently labeled antibodies to identify and quantify various immune cell subsets, including CD4+ T cells, CD8+ T cells, NK cells, and Tregs. Data is acquired on a flow cytometer and analyzed to determine the fold-change in cell populations from baseline.
Visualizations
Signaling Pathways
Caption: Dual mechanism of action of GI-102.
Experimental Workflow: Syngeneic Mouse Model
Caption: Workflow for in vivo efficacy testing.
Conclusion
GI-102 represents a rationally designed immunocytokine that leverages a dual mechanism of action to stimulate a potent anti-tumor immune response in solid tumors. By combining CTLA-4 checkpoint blockade with selective IL-2 pathway activation, GI-102 effectively promotes the expansion and activity of cytotoxic T cells and NK cells while avoiding the stimulation of immunosuppressive Tregs. Preclinical studies have demonstrated significant anti-tumor efficacy and a favorable pharmacodynamic profile, which are now being translated into promising clinical activity in patients with advanced solid tumors. The ongoing clinical development of GI-102 will further elucidate its therapeutic potential as a monotherapy and in combination with other anti-cancer agents, offering a potential new treatment paradigm for patients with difficult-to-treat malignancies.
References
- 1. mskcc.org [mskcc.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. GI INNOVATION [gi-innovation.com]
- 4. ASCO Meetings [meetings.asco.org]
- 5. GI Innovation registers a US patent for GI-101·GI-102 combination therapy < ENGLISH NEWS < 기사본문 - 더바이오 [thebionews.net]
- 6. GI Innovation announced on the 9th that a patent for the formulation of the immuno-cancer drug GI-10.. - MK [mk.co.kr]
- 7. ASCO Meetings [meetings.asco.org]
- 8. Analysis of the tumor microenvironment and anti-tumor efficacy of subcutaneous vs systemic delivery of the bifunctional agent bintrafusp alfa - PMC [pmc.ncbi.nlm.nih.gov]
